molecular formula C9H14N2O3 B14195479 N-benzylethanamine;nitric acid CAS No. 880554-39-2

N-benzylethanamine;nitric acid

Cat. No.: B14195479
CAS No.: 880554-39-2
M. Wt: 198.22 g/mol
InChI Key: YUWPUHQLPDFPHJ-UHFFFAOYSA-N
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Description

(3S,5R)-5-phenyl-3-propyl-3-(trifluoromethyl)morpholin-2-one is a chiral morpholinone derivative with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzylethanamine nitrate typically involves the reaction of N-benzylethanamine with nitric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrate salt. The reaction can be represented as follows: [ \text{N-benzylethanamine} + \text{HNO}_3 \rightarrow \text{N-benzylethanamine nitrate} ]

Industrial Production Methods: Industrial production of N-benzylethanamine nitrate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, and involves the use of high-purity reagents and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions: N-benzylethanamine nitrate can undergo various chemical reactions, including:

    Oxidation: The nitrate group can participate in oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The benzyl group can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can be employed.

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-benzylethanamine nitrate has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,5R)-5-phenyl-3-propyl-3-(trifluoromethyl)morpholin-2-one involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and interactions with other molecules. The phenyl group can interact with various receptors and enzymes, potentially modulating biological activity.

Comparison with Similar Compounds

(3S,5R)-5-phenyl-3-propyl-3-(trifluoromethyl)morpholin-2-one can be compared with other similar compounds, such as:

    5-phenyl-3-propylmorpholin-2-one: Lacks the trifluoromethyl group.

    3-(trifluoromethyl)morpholin-2-one: Lacks the phenyl and propyl groups.

    5-phenyl-3-(trifluoromethyl)morpholin-2-one: Lacks the propyl group.

The presence of the trifluoromethyl group in (3S,5R)-5-phenyl-3-propyl-3-(trifluoromethyl)morpholin-2-one imparts unique chemical properties and reactivity, distinguishing it from these similar compounds.

Properties

CAS No.

880554-39-2

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

N-benzylethanamine;nitric acid

InChI

InChI=1S/C9H13N.HNO3/c1-2-10-8-9-6-4-3-5-7-9;2-1(3)4/h3-7,10H,2,8H2,1H3;(H,2,3,4)

InChI Key

YUWPUHQLPDFPHJ-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=CC=C1.[N+](=O)(O)[O-]

Origin of Product

United States

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